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Compound of Interest

Compound Name: Tovopyrifolin C

Cat. No.: B15596050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tovopyrifolin C, a member of the xanthone class of natural products, has been isolated from

the stem bark of Calophyllum venulosum. The structural elucidation of this compound is critical

for understanding its potential pharmacological activities and for guiding synthetic efforts. This

technical guide provides a comprehensive overview of the spectral data for Tovopyrifolin C,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. Detailed experimental protocols and a proposed mass spectrometry

fragmentation pathway are also presented to aid researchers in the identification and

characterization of this and related compounds.

Data Presentation
The following tables summarize the key quantitative spectral data for Tovopyrifolin C,

facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data for Tovopyrifolin C
Ionization Mode

Mass-to-Charge Ratio
(m/z)

Inferred Molecular Formula

GC-MS [M]+ 274 C₁₄H₁₀O₆[1]

ESI-MS/MS (Predicted) [M+H]⁺ 275.05 C₁₄H₁₁O₆⁺[2]
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Table 2: ¹H NMR Spectroscopic Data for Tovopyrifolin C
(400 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

13.11 s 1H - 1-OH[1]

9.48 s 1H - 3-OH[1]

9.26 s 1H - 5-OH[1]

7.64 dd 1H 7.5, 1.8 H-8[1]

7.34 dd 1H 8.2, 1.8 H-6[1]

7.28 t 1H 7.5 H-7[1]

6.52 s 1H - H-4[1]

3.86 s 3H - 2-OCH₃[1]

Table 3: ¹³C NMR Spectroscopic Data for Tovopyrifolin C
(100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

182.5 C C-9

163.7 C C-1

161.9 C C-3

158.4 C C-4a

156.0 C C-5

139.1 C C-10a

134.5 CH C-7

124.9 CH C-6

121.2 CH C-8

104.3 C C-8a

102.8 C C-2

98.6 C C-9a

94.7 CH C-4

60.7 OCH₃ 2-OCH₃

Table 4: Infrared (IR) Spectroscopy Data for
Tovopyrifolin C

Wavenumber (cm⁻¹) Assignment

3468 O-H stretching (phenolic hydroxyl groups)[3]

1658 C=O stretching (xanthone carbonyl group)[3]

1616, 1584, 1541 C=C stretching (aromatic ring)[3]

1464 C-H bending[3]

1218, 1164, 1124 C-O stretching (ether and phenol)[3]

854 C-H out-of-plane bending[3]
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Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are based on standard practices for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of Tovopyrifolin C.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of purified Tovopyrifolin C in 0.5 mL

of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Set the spectral width to cover the range of -2 to 15 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the chemical shifts to the residual solvent signal of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Reference the chemical shifts to the solvent signal of CDCl₃ (δ 77.16 ppm).

2D NMR Acquisition (Optional but Recommended):

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) to aid in the complete assignment of proton and carbon signals.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of Tovopyrifolin C
and to study its fragmentation pattern.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid

Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

Procedure (LC-Q-TOF):

Sample Preparation: Prepare a stock solution of Tovopyrifolin C in methanol (1 mg/mL).

Serially dilute to working concentrations (e.g., 1-1000 ng/mL) in a methanol:water (1:1, v/v)

mixture.[2]

Chromatographic Separation:

Use a C18 reverse-phase column.

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and

mobile phase B (e.g., acetonitrile with 0.1% formic acid).

A typical gradient could be 5% B to 95% B over 10 minutes.[2]

Mass Spectrometry Analysis:

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

Acquire full scan mass spectra over a mass range of m/z 100-500.

Perform tandem MS (MS/MS) experiments on the protonated molecule [M+H]⁺ to obtain

fragmentation data.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Tovopyrifolin C.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15596050?utm_src=pdf-body
https://www.benchchem.com/product/b15596050?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_Analysis_of_Tovopyrifolin_C.pdf
https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_Analysis_of_Tovopyrifolin_C.pdf
https://www.benchchem.com/product/b15596050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Background Spectrum: Record a background spectrum of the empty ATR crystal.

Sample Analysis: Place a small amount of the solid, purified Tovopyrifolin C onto the ATR

crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum should be displayed in terms of transmittance or

absorbance.

Mandatory Visualization
Experimental Workflow for Spectral Analysis of
Tovopyrifolin C
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Caption: Workflow for the isolation and spectral analysis of Tovopyrifolin C.

Proposed MS/MS Fragmentation Pathway of
Tovopyrifolin C
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Caption: Predicted fragmentation pathway of protonated Tovopyrifolin C in MS/MS.[2]

Hypothetical Signaling Pathway Modulation by
Xanthones
While the specific signaling pathways affected by Tovopyrifolin C are not yet well-

documented, many xanthones are known to exhibit anti-cancer properties by modulating key

cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of

action for a xanthone derivative in a cancer cell, which could serve as a basis for future

investigation of Tovopyrifolin C.
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Caption: Hypothetical inhibition of pro-survival signaling pathways by Tovopyrifolin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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